5J-4

Description

Properties

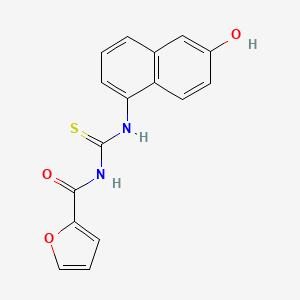

IUPAC Name |

N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c19-11-6-7-12-10(9-11)3-1-4-13(12)17-16(22)18-15(20)14-5-2-8-21-14/h1-9,19H,(H2,17,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUSJLJASFXGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)NC(=S)NC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329563 | |

| Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49815883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

827001-82-1 | |

| Record name | N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5J-4 Mechanism of Action on CRAC Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Store-operated calcium entry (SOCE) is a crucial signaling mechanism in a multitude of cell types, regulating processes ranging from gene transcription and proliferation to immune responses. The primary channel responsible for SOCE in many non-excitable cells is the Calcium Release-Activated Calcium (CRAC) channel. This channel is composed of the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane. Dysregulation of CRAC channel activity has been implicated in various pathologies, including autoimmune diseases and some cancers, making it a prime target for therapeutic intervention. 5J-4 is a small molecule inhibitor that has shown promise in modulating CRAC channel function. This technical guide provides an in-depth overview of the mechanism of action of this compound on CRAC channels, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of CRAC Channel Activation and Inhibition by this compound

The activation of CRAC channels is a well-orchestrated process initiated by the depletion of calcium stores within the endoplasmic reticulum. This depletion is sensed by STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates the Orai1 channel, opening its pore to allow for the influx of extracellular calcium into the cell.

This compound acts as a blocker of this process. While the precise binding site of this compound on the Orai1 protein is not definitively established in publicly available literature, evidence from studies on structurally similar compounds suggests a mechanism that does not interfere with the initial steps of STIM1 activation. FRET experiments on similar pyrazole-based inhibitors have shown that they do not affect STIM1 oligomerization or the subsequent STIM1-Orai1 coupling[1]. Instead, these inhibitors are thought to act downstream, possibly through an allosteric effect on the Orai1 channel pore. This is supported by studies using Orai1 pore mutants, such as E106D, which show reduced inhibition by these compounds, indicating a binding site in close proximity to the channel's selectivity filter[1]. Therefore, it is hypothesized that this compound binds to the Orai1 channel, inducing a conformational change that prevents ion permeation, effectively blocking the channel.

Quantitative Data

| Compound | IC50 | Cell Type | Assay | Reference |

| 5D (parent compound of this compound) | 807 nM (peak SOCE) | Primary murine effector T cells | Calcium Imaging | [2] |

| 195 nM (sustained SOCE) | Primary murine effector T cells | Calcium Imaging | [2] | |

| GSK-7975A | ~4 µM | HEK293 cells expressing Orai1/STIM1 | Electrophysiology | [1] |

| Synta 66 | ~25 nM | Vascular smooth muscle cells | Calcium Imaging | [3] |

These values suggest that inhibitors of this class can be effective in the nanomolar to low micromolar range.

Signaling and Experimental Workflow Visualizations

CRAC Channel Activation and Inhibition Pathway

Caption: CRAC channel activation by store depletion and inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's effect on CRAC channels.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize the effects of CRAC channel inhibitors like this compound.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This protocol is adapted for use with fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM to measure changes in intracellular calcium concentration.

Materials:

-

Cells expressing CRAC channels (e.g., HEK293 cells overexpressing Orai1/STIM1, Jurkat T cells)

-

Glass-bottom dishes or 96-well plates

-

Fura-2 AM or Fluo-4 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS) with and without CaCl2

-

Thapsigargin or other SERCA pump inhibitor

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Seed cells onto glass-bottom dishes or appropriate plates and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in HBSS containing Ca2+.

-

Wash cells once with HBSS.

-

Incubate cells in the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash cells twice with HBSS to remove extracellular dye.

-

-

Baseline Measurement:

-

Replace the medium with Ca2+-free HBSS.

-

Acquire a stable baseline fluorescence reading for 2-5 minutes.

-

-

Drug Incubation:

-

Add the desired concentration of this compound or vehicle (DMSO) to the cells and incubate for a predetermined time (e.g., 10-30 minutes).

-

-

Store Depletion:

-

Add a SERCA inhibitor (e.g., 1-2 µM thapsigargin) to the Ca2+-free HBSS to deplete intracellular calcium stores. Continue recording to observe the transient increase in cytosolic Ca2+ from the ER.

-

-

Measurement of SOCE:

-

Once the fluorescence signal returns to a stable baseline, re-introduce HBSS containing a physiological concentration of CaCl2 (e.g., 1-2 mM).

-

Record the subsequent increase in fluorescence, which represents SOCE.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity at ~516 nm following excitation at ~494 nm.

-

Quantify the peak and sustained phases of the calcium influx and compare the results between this compound treated and vehicle-treated cells to determine the extent of inhibition.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of the CRAC current (I-CRAC) and the effect of this compound on its properties.

Materials:

-

Cells overexpressing Orai1 and STIM1 (e.g., HEK293)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Internal (Pipette) Solution: e.g., 135 mM Cs-glutamate, 8 mM MgCl2, 10 mM BAPTA or EGTA, 10 mM HEPES (pH 7.2 with CsOH). The high concentration of a Ca2+ chelator (BAPTA or EGTA) passively depletes the ER Ca2+ stores upon establishing the whole-cell configuration.

-

External (Bath) Solution: e.g., 130 mM NaCl, 4.5 mM KCl, 20 mM CaCl2, 2 mM MgCl2, 10 mM D-glucose, 10 mM HEPES (pH 7.4 with NaOH). A divalent-free (DVF) solution can also be used to measure Na+ currents through the CRAC channels.

-

This compound stock solution (in DMSO)

Procedure:

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establishing Whole-Cell Configuration:

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

I-CRAC Development:

-

Hold the cell at a potential of 0 mV or +30 mV to minimize voltage-dependent inactivation.

-

Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to monitor the development of the inwardly rectifying I-CRAC as the intracellular chelator depletes the stores. The current typically develops over several minutes.

-

-

Application of this compound:

-

Once a stable I-CRAC is established, perfuse the bath with the external solution containing the desired concentration of this compound.

-

Continue recording to observe the inhibition of I-CRAC.

-

-

Data Analysis:

-

Measure the amplitude of the inward current at a negative potential (e.g., -80 or -100 mV) before and after the application of this compound.

-

Construct a dose-response curve by applying different concentrations of this compound to determine the IC50 value.

-

Analyze the current-voltage (I-V) relationship to assess any changes in the channel's rectification properties.

-

Conclusion

This compound is a potent inhibitor of CRAC channels, acting on the Orai1 subunit to block store-operated calcium entry. While its precise molecular interactions are still under investigation, current evidence points towards an allosteric mechanism that inhibits channel pore opening without affecting the initial STIM1-Orai1 coupling. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other CRAC channel inhibitors. Future studies focusing on high-resolution structural analysis of the this compound-Orai1 complex and single-channel recordings will be invaluable in fully elucidating its mechanism of action.

References

Unveiling 5j: A Dual Inhibitor of EGFR and CDK2 for Cancer Therapy

While "5J-4" is not a universally recognized chemical identifier, this technical guide focuses on a potent anticancer agent designated as compound 5j in a significant study. This compound, a 5-substituted-indole-2-carboxamide derivative, has demonstrated promising activity as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

This document provides an in-depth overview of the discovery, synthesis, and biological evaluation of compound 5j, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of compound 5j was rooted in the strategy of dual-target inhibition to overcome the challenges of acquired resistance and low specificity in cancer chemotherapy. By simultaneously targeting EGFR and CDK2, two key proteins involved in cell proliferation and survival, this class of compounds aims to provide a more effective and durable therapeutic response. Compound 5j emerged as the most potent derivative from a series of newly synthesized 5-substituted-3-ethylindole-2-carboxamides.[1]

Synthesis

The synthesis of the 5-substituted-indole-2-carboxamide scaffold leading to compound 5j involves a multi-step process. The general synthetic route is outlined below.

Experimental Workflow: Synthesis of 5-substituted-indole-2-carboxamides

Caption: General synthetic workflow for the preparation of compound 5j.

Detailed Experimental Protocol: Synthesis of Compound 5j

The synthesis of the target compounds, including 5j, was accomplished through a series of chemical reactions. The structures of the newly synthesized compounds were confirmed using 1H NMR, 13C NMR, and HRMS.[1] A general procedure is described as follows:

-

N-Alkylation: To a solution of ethyl 5-nitro-1H-indole-2-carboxylate in a suitable solvent, an appropriate alkyl halide (e.g., ethyl iodide for a 3-ethylindole derivative) is added in the presence of a base. The reaction mixture is stirred at room temperature until completion.

-

Reduction of Nitro Group: The resulting N-alkylated nitroindole is then subjected to reduction. This is typically achieved using a reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation. This step converts the nitro group at the 5-position to an amino group.

-

Amide Coupling: The 5-aminoindole (B14826) intermediate is then coupled with a desired carboxylic acid or its activated derivative. For compound 5j, this involves coupling with a morpholine-containing acyl chloride or carboxylic acid in the presence of a coupling agent. The final product is purified using chromatographic techniques.

Biological Activity and Data

Compound 5j exhibited significant antiproliferative activity against a panel of four cancer cell lines and demonstrated potent inhibition of both EGFR and CDK2.

Table 1: Antiproliferative Activity of Compound 5j

| Cancer Cell Line | GI₅₀ (nM)[1] |

| Mean | 37 |

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Table 2: Kinase Inhibitory Activity of Compound 5j

| Target Kinase | IC₅₀ (nM)[1] | Reference Compound | Reference IC₅₀ (nM)[1] |

| EGFR | 85 ± 05 | Erlotinib | 80 ± 05 |

| CDK2 | 16 ± 02 | Dinaciclib | 24 ± 02 |

IC₅₀: The concentration of the compound that inhibits 50% of the kinase activity.

Mechanism of Action: Dual Inhibition of EGFR and CDK2 Signaling

Compound 5j exerts its anticancer effects by inhibiting two critical signaling pathways involved in cell cycle progression and proliferation.

Signaling Pathway: EGFR and CDK2 Inhibition

Caption: Dual inhibition of EGFR and CDK2 pathways by compound 5j.

By inhibiting EGFR, compound 5j blocks the downstream signaling cascade (Ras-Raf-MEK-ERK pathway), which is crucial for cell proliferation and survival. Simultaneously, its inhibition of CDK2 prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle at the G1/S transition. This dual-action mechanism suggests that compound 5j could be effective in tumors that are resistant to single-target therapies.

Conclusion

Compound 5j, a 5-substituted-indole-2-carboxamide, has been identified as a potent dual inhibitor of EGFR and CDK2 with significant antiproliferative activity against various cancer cell lines.[1] Its unique mechanism of action presents a promising strategy for the development of new anticancer therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

what is the biological function of 5J-4

An In-depth Technical Guide to the Biological Function of 5T4 Oncofetal Antigen and 5-Fluorouracil

A Note on the Query "5J-4": Initial searches for "this compound" did not yield information on a specific biological molecule. It is possible that this query contains a typographical error. Given the context of biological function and cancer research, this guide provides comprehensive information on two highly relevant topics: the 5T4 oncofetal antigen and the chemotherapy drug 5-fluorouracil (5-FU) . Both are significant in cancer biology and drug development and are often associated with similar cancer types.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the biological functions, mechanisms of action, relevant signaling pathways, and experimental protocols for both 5T4 and 5-FU.

Part 1: The 5T4 Oncofetal Antigen

The 5T4 oncofetal antigen, also known as trophoblast glycoprotein (B1211001) (TPBG), is a 72 kDa transmembrane glycoprotein that is highly expressed on a wide variety of human cancers, yet shows very limited expression in normal adult tissues.[1][2] Its expression is linked to cancer progression, metastasis, and a poorer clinical outcome in several cancers, making it an attractive target for cancer immunotherapy.[3]

Biological Function and Mechanism of Action

The primary biological functions of 5T4 are associated with cell motility, invasion, and the regulation of key developmental signaling pathways. It is believed to play a role in processes that are active during embryonic development and are reactivated in cancer.[4][5]

-

Cell Adhesion and Motility: 5T4 expression is associated with decreased cell-substratum adhesion and increased cellular motility.[3] It is often concentrated at microvillus projections on the plasma membrane, which are structures involved in cell adhesion and movement.[3]

-

Epithelial-Mesenchymal Transition (EMT): 5T4 is considered a marker for the early differentiation of embryonic stem cells, a process that involves classic EMT features.[1] This transition from epithelial to mesenchymal cells endows cancer cells with migratory and invasive properties.[6]

-

Cancer Stem Cells (CSCs): 5T4 has been identified as a marker for cancer stem cells in several malignancies.[4] Targeting 5T4 may therefore be a strategy to eliminate the tumor-initiating cell population, which is often resistant to conventional therapies.[4]

Data Presentation

Table 1: Expression of 5T4 in Various Cancers

| Cancer Type | Expression Level | Reference |

| Gastric Cancer | 89.8% positive staining | [7] |

| Colorectal Cancer | 91.7% positive staining | [7] |

| Pancreatic Cancer | 98.9% positive staining | [7] |

| Lung Adenocarcinoma | Elevated mRNA expression compared to normal tissue | [8] |

| Lung Squamous Cell Carcinoma | Elevated mRNA expression compared to normal tissue (1.6-fold higher than adenocarcinoma) | [8] |

| Ovarian Cancer | 86% of tumors showed weak to strong staining | [9] |

| Renal Cell Carcinoma | High expression, particularly in papillary and advanced clear cell subtypes | [10] |

Table 2: Clinical Trial Dosage of 5T4-Targeting Antibody-Drug Conjugates (ADCs)

| ADC | Dose Levels | Study Phase | Reference |

| PF-06263507 | 0.05 to 6.5 mg/kg | Phase I | [11] |

| ACR246 | 0.6, 1.2, 2.4, 3.6, and 4.5 mg/kg | Phase I/IIa | [12] |

Signaling Pathways

5T4 modulates several key signaling pathways that are crucial for cancer progression.

-

Wnt Signaling Pathway: 5T4 can inhibit the canonical Wnt/β-catenin signaling pathway while simultaneously activating the non-canonical Wnt pathway, which is associated with increased cell motility.[1][4] It achieves this by binding to the Wnt co-receptor LRP6 and preventing its internalization, which is necessary for canonical pathway activation.[1]

Caption: 5T4 inhibits canonical Wnt signaling and promotes the non-canonical pathway.

-

CXCR4/CXCL12 Pathway: 5T4 expression is associated with the functional expression of the chemokine receptor CXCR4. This can potentiate CXCL12/CXCR4-mediated chemotaxis, promoting the migration of cancer cells to tissues with high CXCL12 expression, such as the lungs, liver, and bone marrow.[1][6]

Experimental Protocols

Immunohistochemistry (IHC) for 5T4 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol is a generalized procedure based on common IHC practices.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 2 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with PBS or TBS.

-

Block non-specific antibody binding with a blocking serum (e.g., goat serum) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate slides with a validated primary antibody against 5T4 at a predetermined optimal dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS or TBS.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes.

-

Rinse and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Caption: A typical workflow for the development of a 5T4-targeted ADC.

Part 2: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that has been a cornerstone of chemotherapy for several decades.[2] It is widely used in the treatment of various solid tumors, including colorectal, breast, gastric, and pancreatic cancers.[13]

Biological Function and Mechanism of Action

5-FU is an antimetabolite that exerts its cytotoxic effects through multiple mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase.[14] 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with TS and a reduced folate cofactor.[15] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[14]

-

Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine.[14][16] This incorporation disrupts RNA processing and function, leading to cytotoxicity.[16]

-

Incorporation into DNA: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA, which can lead to DNA damage and apoptosis.[14]

Data Presentation

Table 3: IC50 Values of 5-Fluorouracil in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) | Reference |

| HCT 116 | Colon Cancer | 24 | ~185 | [6] |

| HT29 | Colon Cancer | 48 | ~100 | [6] |

| SW620 | Colon Cancer | 48 | ~100 | [6] |

| Caco-2 | Colorectal Cancer | 48 | ~667 | [6] |

| MCF7 | Breast Cancer | 48 | ~2.9 | [6] |

| SQUU-B | Oral Squamous Cell Carcinoma | 72 | Varies by cell line | [17] |

| HNO-97 | Tongue Squamous Cell Carcinoma | 24 | 2 | [18] |

Table 4: Common Clinical Dosing Regimens for 5-Fluorouracil

| Cancer Type | Dosing Regimen | Reference |

| Colon and Rectum Cancer | 400 mg/m² IV push on Day 1, followed by 2400-3000 mg/m² IV continuous infusion over 46 hours every 2 weeks (in combination) | [19] |

| Breast Cancer | 500 or 600 mg/m² IV on Days 1 and 8 every 28 days for 6 cycles (as part of a multidrug regimen) | [19] |

| Gastric Cancer | 200-1000 mg/m²/day as a continuous IV infusion (as part of a platinum-containing regimen) | [19] |

| Pancreatic Cancer | 400 mg/m² IV push on Day 1, followed by 2400 mg/m² IV continuous infusion over 46 hours every 2 weeks (in combination) | [19] |

Signaling Pathways

The efficacy of and resistance to 5-FU are influenced by several signaling pathways.

-

p53 Pathway: 5-FU-induced DNA and RNA damage can activate the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.[15]

-

Pathways Associated with Resistance: Drug resistance to 5-FU has been linked to the activation of several signaling pathways, including JAK/STAT, Wnt, Notch, NF-κB, and Hedgehog.[15][20]

Caption: The metabolic activation of 5-FU and its cytotoxic effects.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay) for 5-FU

This is a common protocol to determine the IC50 of 5-FU in cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of 5-FU in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of 5-FU. Include untreated control wells.

-

Incubate for a specified duration (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log concentration of 5-FU to determine the IC50 value using a dose-response curve.

-

Caption: A step-by-step workflow for determining the in vitro cytotoxicity of 5-FU.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Detecting expression of 5T4 in CTCs and tumor samples from NSCLC patients | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural Insights into the Inhibition of Wnt Signaling by Cancer Antigen 5T4/Wnt-Activated Inhibitory Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. benchchem.com [benchchem.com]

- 7. e-century.us [e-century.us]

- 8. Detecting expression of 5T4 in CTCs and tumor samples from NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Immunohistochemical Detection of 5T4 in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. First-in-human trial of an anti-5T4 antibody-monomethylauristatin conjugate, PF-06263507, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 16. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]

- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journal.waocp.org [journal.waocp.org]

- 19. reference.medscape.com [reference.medscape.com]

- 20. academic.oup.com [academic.oup.com]

molecular target of 5J-4 inhibitor

An In-depth Technical Guide on the Molecular Target of the L3MBTL1 Inhibitor UNC669

Disclaimer: Initial searches for a "5J-4 inhibitor" did not yield specific publicly available information. This guide focuses on the well-characterized inhibitor UNC669 , which targets the epigenetic reader protein L3MBTL1. It is presumed that the query about "this compound" pertains to an inhibitor of this target class.

Introduction

Epigenetic modifications, such as histone post-translational modifications, play a crucial role in regulating gene expression without altering the underlying DNA sequence. "Reader" proteins recognize these specific modifications and translate them into downstream cellular signals. The aberrant function of these readers is implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

This technical guide provides a comprehensive overview of the molecular target of the small molecule inhibitor UNC669: the Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is a "reader" protein that specifically recognizes mono- and dimethylated lysine (B10760008) residues on histones, playing a key role in chromatin compaction and transcriptional repression. UNC669 is a potent and selective antagonist of L3MBTL1, serving as a valuable chemical probe to investigate the biological functions of MBT domain-containing proteins.

This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the target, the inhibitor's mechanism of action, relevant signaling pathways, and key experimental protocols for studying this interaction.

Molecular Target: L3MBTL1

L3MBTL1 is a member of the Malignant Brain Tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] It is considered a candidate tumor suppressor, as the gene is located in a chromosomal region frequently deleted in myeloid malignancies.[2]

Function:

The primary function of L3MBTL1 is to act as an epigenetic reader. It contains three MBT domains that recognize and bind to mono- and dimethylated lysine residues on histone tails, particularly H4K20me1/me2 and H1bK26me1/me2.[3] This binding leads to the compaction of chromatin, which in turn results in transcriptional repression.[3] L3MBTL1 can also bind to methylated non-histone proteins, such as p53, to regulate their activity.[4]

Role in Cellular Processes:

-

DNA Replication and Genomic Stability: L3MBTL1 is essential for maintaining genomic stability.[1] It interacts with components of the DNA replication machinery, including PCNA and MCM proteins, and is required for the normal progression of replication forks.[1][2] Depletion of L3MBTL1 leads to replicative stress, DNA breaks, and activation of the DNA damage response (DDR).[2]

-

Transcriptional Repression: By compacting chromatin, L3MBTL1 represses the expression of target genes. This function is crucial for normal development and cellular homeostasis.[5]

-

Cell Cycle Control: L3MBTL1 has been implicated in cell cycle regulation, and its overexpression can lead to defects in chromosome segregation and cytokinesis.[3]

The Inhibitor: UNC669

UNC669 is a cell-permeable small molecule that acts as a potent and selective inhibitor of L3MBTL1.[6]

Mechanism of Action:

UNC669 functions as a competitive antagonist by binding to the methyl-lysine recognition pocket within the MBT domains of L3MBTL1.[6] This prevents L3MBTL1 from engaging with its natural histone substrates, thereby disrupting its ability to compact chromatin and repress transcription.[6]

Quantitative Data for UNC669

| Target | Assay | IC50 (µM) | Selectivity | Reference |

| L3MBTL1 | AlphaScreen | 6 | - | [7] |

| L3MBTL1 | 4.2 | - | [8] | |

| L3MBTL3 | 3.1 | 1.4x vs L3MBTL1 | [8] | |

| L3MBTL3 | AlphaScreen | 35 | ~5.8x selective for L3MBTL1 | [9] |

| L3MBTL4 | AlphaScreen | 69 | ~11.5x selective for L3MBTL1 | [9] |

Signaling Pathways Modulated by L3MBTL1 Inhibition

Inhibition of L3MBTL1 by UNC669 can have significant downstream effects on cellular signaling, primarily impacting the DNA damage response and p53 signaling pathways.

L3MBTL1 in DNA Damage Response

L3MBTL1 plays a crucial role in maintaining genome integrity by ensuring proper DNA replication. Its depletion or inhibition can lead to the activation of the DNA damage response pathway.

References

- 1. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Chromatin protein L3MBTL1 is dispensable for development and tumor suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. selleckchem.com [selleckchem.com]

- 8. apexbt.com [apexbt.com]

- 9. adooq.com [adooq.com]

The Role of 5J-4 in Experimental Autoimmune Encephalomyelitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system (CNS).[1] The pathogenesis of EAE is largely driven by the infiltration of pathogenic T helper 17 (Th17) cells into the CNS. This guide provides an in-depth analysis of the role of 5J-4, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in the context of EAE. By blocking CRAC channels, this compound effectively modulates the immune response, offering a promising therapeutic avenue for autoimmune diseases like MS. This document details the mechanism of action of this compound, presents quantitative data from preclinical studies, outlines key experimental protocols, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound and its Target: The CRAC Channel

This compound is a small molecule identified as a potent inhibitor of the CRAC channel.[2][3][4][5][6] CRAC channels are crucial for calcium (Ca2+) signaling in various cell types, including T lymphocytes.[1][7] The influx of calcium through these channels, a process known as store-operated calcium entry (SOCE), is a critical step in T cell activation and differentiation.[1][4] The CRAC channel itself is composed of Orai1, the pore-forming subunit in the plasma membrane, and STIM1, the Ca2+ sensor in the endoplasmic reticulum.[1][7]

In the context of EAE, the activation of CRAC channels is essential for the differentiation of naïve T cells into pathogenic Th17 cells.[1] Th17 cells are characterized by their production of pro-inflammatory cytokines, such as Interleukin-17 (IL-17), which play a central role in the inflammatory cascade that leads to demyelination and axonal damage in the CNS.[1] this compound exerts its therapeutic effect by blocking the Orai1 pore, thereby inhibiting Ca2+ influx and disrupting the downstream signaling required for Th17 differentiation.[1]

Mechanism of Action of this compound in EAE

The primary mechanism by which this compound ameliorates EAE is through the inhibition of Th17 cell differentiation. This is achieved by blocking the Orai1-mediated Ca2+ entry, which in turn suppresses the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[1] NFAT is a key regulator of the expression of RORα and RORγt, two lineage-specific transcription factors essential for Th17 differentiation.[1]

By inhibiting this pathway, this compound leads to:

-

A significant reduction in the population of pathogenic Th17 cells.

This targeted immunomodulation prevents the infiltration of inflammatory cells into the CNS, thereby mitigating the clinical and pathological features of EAE.[1][2][3]

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating the inhibitory action of this compound on Th17 differentiation.

Preclinical Efficacy of this compound: Quantitative Data

Studies in a murine model of EAE have demonstrated the significant therapeutic potential of this compound. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on EAE Clinical Score

| Treatment Group | Mean Peak Clinical Score (± SEM) | Onset of Disease (days post-immunization, mean ± SEM) |

| Vehicle (DMSO) | 3.5 ± 0.3 | 12 ± 1 |

| This compound (2 mg/kg) | 1.5 ± 0.2 | Delayed |

Data derived from in vivo studies in MOG35-55-induced EAE in C57BL/6 mice.[1][3]

Table 2: Effect of this compound on CNS Infiltration

| Treatment Group | Total Infiltrated Mononuclear Cells in CNS (cells/brain, x10^5, mean ± SEM) | Infiltrated CD4+ T Cells in CNS (% of total mononuclear cells, mean ± SEM) |

| Vehicle (DMSO) | 8.2 ± 1.1 | 25.3 ± 3.5 |

| This compound (2 mg/kg) | 2.1 ± 0.5 | 8.7 ± 2.1 |

Data from flow cytometric analysis of CNS-infiltrating cells at the peak of EAE.[1][2][3]

Table 3: Effect of this compound on Cytokine and Transcription Factor Expression

| Parameter | In Vitro Th17 Differentiation (Vehicle) | In Vitro Th17 Differentiation (this compound) |

| IL-17A Production (% of control) | 100% | ~20% |

| RORα mRNA Expression (relative units) | 1.0 | ~0.3 |

| RORγt mRNA Expression (relative units) | 1.0 | ~0.25 |

Data from in vitro differentiation of naïve T cells under Th17-polarizing conditions.[1]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Induction and Assessment of EAE

Objective: To induce EAE in mice and evaluate the therapeutic efficacy of this compound.

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

This compound

-

Vehicle (DMSO)

-

Sterile PBS

Procedure:

-

Immunization: On day 0, mice are immunized subcutaneously with an emulsion of MOG35-55 in CFA.

-

PTX Administration: Mice receive intraperitoneal (i.p.) injections of PTX on day 0 and day 2 post-immunization.

-

Treatment: Mice are treated with this compound (2 mg/kg) or vehicle (DMSO) via i.p. injection every other day, starting from day 0.[1][3]

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

Isolation and Analysis of CNS-Infiltrating Cells

Objective: To quantify the infiltration of immune cells into the CNS.

Materials:

-

EAE mice (at peak of disease)

-

Percoll gradient (30% and 70%)

-

RPMI medium

-

Fluorescently labeled antibodies (e.g., anti-CD45, anti-CD4, anti-CD19)

-

Flow cytometer

Procedure:

-

Perfusion: Mice are anesthetized and perfused with ice-cold PBS to remove blood from the vasculature.

-

CNS Isolation: Brain and spinal cord are harvested.

-

Cell Suspension: Tissues are mechanically dissociated and digested to obtain a single-cell suspension.

-

Leukocyte Isolation: Mononuclear cells are isolated by Percoll density gradient centrifugation.

-

Flow Cytometry: Cells are stained with fluorescently labeled antibodies and analyzed using a flow cytometer to identify and quantify different immune cell populations.

In Vitro T-Cell Differentiation

Objective: To assess the effect of this compound on the differentiation of naïve T cells into Th17 cells.

Materials:

-

Spleens and lymph nodes from healthy C57BL/6 mice

-

Naïve CD4+ T cell isolation kit

-

Anti-CD3 and anti-CD28 antibodies

-

Th17-polarizing cytokines (e.g., IL-6, TGF-β, IL-23)

-

This compound

-

Cell culture medium

-

ELISA kit for IL-17A

-

Reagents for qPCR

Procedure:

-

Naïve T Cell Isolation: Naïve CD4+ T cells are isolated from the spleens and lymph nodes.

-

Cell Culture: T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies in the presence of Th17-polarizing cytokines.

-

Treatment: Cultures are treated with this compound or vehicle.

-

Cytokine Analysis: After several days, cell culture supernatants are collected and analyzed for IL-17A production by ELISA.

-

Gene Expression Analysis: Cells are harvested, RNA is extracted, and the expression of RORα and RORγt is quantified by qPCR.

Experimental Workflow

Caption: Workflow for in vivo and in vitro experiments to evaluate the efficacy of this compound.

Conclusion and Future Directions

The small molecule this compound represents a promising therapeutic candidate for the treatment of EAE and, by extension, multiple sclerosis. Its targeted inhibition of the CRAC channel effectively suppresses the differentiation of pathogenic Th17 cells, a key driver of autoimmune neuroinflammation. The preclinical data strongly support its efficacy in ameliorating disease severity and reducing CNS inflammation.

Future research should focus on:

-

Pharmacokinetic and pharmacodynamic studies of this compound to optimize dosing and delivery.

-

Evaluation of this compound in chronic and relapsing-remitting models of EAE.

-

Investigation of potential off-target effects and long-term safety.

-

Combination therapy studies with other immunomodulatory agents.

The continued exploration of CRAC channel inhibitors like this compound holds significant promise for the development of novel and more effective treatments for multiple sclerosis and other T-cell-mediated autoimmune disorders.

References

- 1. Calcium signaling via Orai1 is essential for induction of nuclear orphan receptor pathway to drive TH17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitors | DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5J 4 - CAS:827001-82-1 - KKL Med Inc. [kklmed.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. apexbt.com [apexbt.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Structural Activity Relationship of 5J-4: A Potent CRAC Channel Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5J-4, with the chemical name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide and CAS Number 827001-82-1, has emerged as a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] This channel, primarily formed by ORAI1 proteins, is a key regulator of intracellular calcium signaling, particularly in immune cells. By blocking Store-Operated Calcium Entry (SOCE), this compound effectively modulates downstream signaling pathways, leading to the suppression of T-helper 17 (Th17) cell differentiation and function. Its demonstrated efficacy in a preclinical model of experimental autoimmune encephalomyelitis (EAE) highlights its potential as a therapeutic agent for autoimmune and inflammatory disorders. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols.

Core Compound Data

| Identifier | Value |

| Compound Name | This compound |

| Chemical Name | N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide |

| CAS Number | 827001-82-1 |

| Molecular Formula | C16H12N2O3S |

| Molecular Weight | 312.34 g/mol |

| Primary Target | CRAC Channel (ORAI1) |

| Mechanism of Action | Inhibition of Store-Operated Calcium Entry (SOCE) |

Quantitative Biological Activity

The inhibitory potency of this compound against the CRAC channel has been quantified through in vitro assays. The following table summarizes the key activity data.

| Assay | Cell Line | Parameter | Value | Reference |

| CRAC Channel Inhibition | Jurkat T cells | IC50 | ~1 µM | [4] |

| Store-Operated Calcium Entry | HeLa-O+S cells, Th17 cells | Inhibition | Yes | [3][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the CRAC channel, which is composed of ORAI1 subunits. The process is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER), which is sensed by the STIM1 protein. STIM1 then translocates to the plasma membrane and activates ORAI1, opening the CRAC channel and allowing an influx of extracellular calcium. This rise in intracellular calcium activates the transcription factor NFAT (Nuclear Factor of Activated T-cells), which, in concert with other signaling molecules, drives the expression of genes essential for T-cell activation and differentiation, including those that promote the Th17 lineage.

By blocking the ORAI1 pore, this compound prevents this calcium influx, thereby inhibiting the activation of NFAT and the subsequent downstream signaling cascade that leads to Th17 differentiation. This mechanism is crucial for its immunosuppressive effects.

Experimental Protocols

Store-Operated Calcium Entry (SOCE) Assay

This protocol describes the measurement of SOCE in a suitable cell line (e.g., Jurkat T cells or HeLa cells) using a fluorescent calcium indicator.

Materials:

-

Cells expressing CRAC channels (e.g., Jurkat T cells)

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Thapsigargin (B1683126) (ER Ca2+-ATPase inhibitor)

-

Calcium-free buffer (e.g., HBSS without Ca2+)

-

Calcium-containing buffer (e.g., HBSS with 2 mM CaCl2)

-

This compound compound

-

Fluorometric imaging plate reader or fluorescence microscope

Procedure:

-

Cell Preparation: Seed cells in a 96-well plate or on coverslips suitable for fluorescence microscopy.

-

Dye Loading: Incubate cells with Fura-2 AM or Fluo-4 AM in calcium-free buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with calcium-free buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence for 1-2 minutes.

-

Store Depletion: Add thapsigargin (typically 1-2 µM) to the calcium-free buffer to deplete ER calcium stores. This will cause a transient increase in cytosolic calcium.

-

Compound Addition: Add this compound at the desired concentration and incubate for a specified period.

-

Calcium Re-addition: Add calcium-containing buffer to the wells to initiate SOCE.

-

Data Acquisition: Continuously record the fluorescence signal for 5-10 minutes. The increase in fluorescence after calcium re-addition represents SOCE.

-

Data Analysis: Calculate the extent of SOCE inhibition by comparing the fluorescence increase in this compound-treated cells to vehicle-treated controls. Determine the IC50 value by testing a range of this compound concentrations.

In Vitro Th17 Cell Differentiation Assay

This protocol outlines the procedure for differentiating naive CD4+ T cells into Th17 cells and assessing the inhibitory effect of this compound.

Materials:

-

Naive CD4+ T cells isolated from mouse spleen or human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

-

Th17 polarizing cytokines: IL-6, TGF-β, IL-23, and anti-IFN-γ and anti-IL-4 antibodies

-

This compound compound

-

Cell stimulation reagents (e.g., PMA, ionomycin (B1663694), and a protein transport inhibitor like Brefeldin A or Monensin)

-

Flow cytometry antibodies: anti-CD4, anti-IL-17A

-

Flow cytometer

Procedure:

-

T Cell Isolation: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and in the presence of soluble anti-CD28.

-

Th17 Differentiation: Add the Th17 polarizing cytokine cocktail to the culture medium.

-

Compound Treatment: Add this compound at various concentrations to the cell cultures at the beginning of the differentiation process.

-

Incubation: Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Restimulation: Before analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.

-

Staining: Stain the cells for the surface marker CD4, then fix, permeabilize, and stain for intracellular IL-17A.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

-

Data Analysis: Determine the effect of this compound on Th17 differentiation by comparing the percentage of Th17 cells in treated versus untreated cultures.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general outline for inducing EAE in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

C57BL/6 or SJL mice

-

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide or Proteolipid Protein (PLP)139-151 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

This compound compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)

-

Clinical scoring system for EAE

Procedure:

-

EAE Induction: Emulsify the myelin peptide in CFA and inject it subcutaneously into the mice. Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

-

Compound Administration: Begin treatment with this compound or a vehicle control at a predetermined time point (e.g., at the time of immunization or upon the onset of clinical signs). Administer the compound according to the desired dosing schedule.

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb weakness, paralysis) and score them using a standardized scale (e.g., 0-5).

-

Histological Analysis: At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).

-

Immunological Analysis: Isolate mononuclear cells from the central nervous system (CNS) and spleen to analyze the frequency and function of immune cell populations, particularly Th17 cells, by flow cytometry or other immunological assays.

-

Data Analysis: Compare the clinical scores, histological findings, and immunological parameters between the this compound-treated and vehicle-treated groups to determine the in vivo efficacy of the compound.

Structural Activity Relationship (SAR) Insights

The detailed SAR of the N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide scaffold has not been extensively published. However, based on the structure of this compound, several key features likely contribute to its activity:

-

Naphthyl Group: The hydroxynaphthyl moiety is a relatively large, hydrophobic group that may engage in important binding interactions within the ORAI1 channel pore or at an allosteric site. The position of the hydroxyl group is likely critical for activity.

-

Thiourea (B124793) Linker: The thiourea group provides a flexible linker and potential hydrogen bond donors and acceptors, which could be crucial for orienting the molecule within its binding site.

-

Furan (B31954) Carboxamide: The furan ring and the adjacent carboxamide group introduce polarity and potential hydrogen bonding interactions, which may contribute to both potency and pharmacokinetic properties.

Further studies involving systematic modifications of these three key structural components would be necessary to fully elucidate the SAR of this chemical series and to optimize its potency, selectivity, and drug-like properties.

Conclusion

This compound is a valuable research tool for studying the role of CRAC channels and SOCE in various physiological and pathological processes. Its potent inhibitory activity against ORAI1 and its efficacy in a preclinical model of multiple sclerosis underscore the therapeutic potential of targeting this pathway for the treatment of autoimmune and inflammatory diseases. The information provided in this technical guide offers a comprehensive resource for researchers and drug development professionals working with this compound and related CRAC channel inhibitors. Further investigation into the detailed SAR of this compound class is warranted to advance the development of novel therapeutics.

References

- 1. Experimental Autoimmune Encephalomyelitis | Springer Nature Experiments [experiments.springernature.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium signaling via Orai1 is essential for induction of the nuclear orphan receptor pathway to drive Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5J 4 | Other Calcium Channels | Tocris Bioscience [tocris.com]

In-Depth Technical Guide: Chemical Properties and Solubility of 5J-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and solubility of 5J-4, a potent and selective blocker of Calcium Release-Activated Calcium (CRAC) channels. The information is compiled from publicly available data sheets and general scientific literature.

Chemical Properties

This compound, also known by its chemical name N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide, is a small molecule inhibitor of store-operated calcium entry (SOCE).[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N-[[(6-Hydroxy-1-naphthalenyl)amino]thioxomethyl]-2-furancarboxamide | [1] |

| Synonyms | CRAC blocker this compound, N-(2-furoyl)-N'-(6-hydroxy-1-naphthyl)thiourea | [2] |

| Molecular Formula | C₁₆H₁₂N₂O₃S | [1] |

| Molecular Weight | 312.34 g/mol | [1] |

| CAS Number | 827001-82-1 | [1] |

| Appearance | Solid (assumed) | - |

| Purity | ≥98% (by HPLC) | [1] |

Solubility Profile

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 31.23 | 100 |

| Ethanol | 3.12 | 10 |

Biological Activity and Mechanism of Action

This compound functions as a blocker of Calcium Release-Activated Calcium (CRAC) channels, which are crucial for store-operated calcium entry (SOCE) in various cell types.[1] SOCE is a vital signaling process that is initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the STIM1 protein in the ER membrane, which then translocates to the plasma membrane to interact with and activate the ORAI1 channel, forming the CRAC channel pore. The influx of extracellular calcium through the ORAI1 channel is critical for a multitude of cellular functions, including T-cell activation and proliferation.

By inhibiting the CRAC channel, this compound effectively blocks this influx of calcium. This mechanism of action underlies its observed biological effects, such as the amelioration of symptoms in in vivo models of experimental autoimmune encephalomyelitis (EAE) by reducing mononuclear cell infiltration into the central nervous system.[1]

Signaling Pathway of Store-Operated Calcium Entry (SOCE) and Inhibition by this compound

Figure 1: Mechanism of Store-Operated Calcium Entry and Inhibition by this compound.

Experimental Protocols

Detailed, validated experimental protocols specifically for this compound are not widely published. However, standard methodologies for characterizing similar compounds can be adapted.

General Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound in a given solvent system.

Materials:

-

This compound solid

-

Aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable column and detector for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC).

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility based on the concentration and dilution factor.

Workflow for Solubility Determination

Figure 2: General Workflow for Shake-Flask Solubility Measurement.

General Protocol for Calcium Influx Assay

Calcium influx assays are used to measure the ability of a compound to inhibit SOCE. A common method involves using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

Materials:

-

Cells expressing CRAC channels (e.g., Jurkat T-cells, HEK293 cells overexpressing STIM1/ORAI1)

-

Fluo-4 AM dye

-

Pluronic F-127

-

Thapsigargin (B1683126) (to induce ER calcium store depletion)

-

This compound at various concentrations

-

Assay buffer (e.g., HBSS)

-

Fluorescence plate reader

Procedure:

-

Culture cells to an appropriate density in a multi-well plate.

-

Load the cells with Fluo-4 AM (typically in the presence of Pluronic F-127 to aid dispersion) in assay buffer and incubate.

-

Wash the cells to remove excess dye.

-

Add assay buffer containing various concentrations of this compound to the wells and incubate.

-

Initiate SOCE by adding thapsigargin to deplete ER calcium stores.

-

Immediately measure the fluorescence intensity over time using a plate reader. The increase in fluorescence corresponds to the influx of calcium.

-

Analyze the data to determine the inhibitory effect of this compound on the calcium influx, typically by calculating IC₅₀ values.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its N-acyl thiourea (B124793) structure, a plausible synthetic route would involve the reaction of an isothiocyanate intermediate with an amine.

Proposed General Synthesis Route:

-

Formation of 2-furoyl isothiocyanate: 2-Furoyl chloride would be reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate or ammonium (B1175870) thiocyanate) in an aprotic solvent like acetone (B3395972) or acetonitrile.

-

Condensation with 6-amino-1-naphthol: The in situ generated 2-furoyl isothiocyanate would then be reacted with 6-amino-1-naphthol. The amino group of the naphthol would act as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form the final N-acyl thiourea product, this compound.

Purification would likely be achieved through recrystallization or column chromatography.

Conclusion

This compound is a valuable research tool for studying the role of CRAC channels and store-operated calcium entry in various physiological and pathological processes. While detailed public data on its aqueous solubility and specific experimental protocols are limited, the information provided in this guide, along with established methodologies for similar compounds, offers a solid foundation for researchers and drug development professionals working with this inhibitor. Further in-house characterization of its physicochemical and biological properties is recommended for specific applications.

References

An In-depth Technical Guide to CRAC Channel Inhibitors: Focus on 5J-4 and Comparators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium (Ca²⁺) signaling, playing a crucial role in a multitude of cellular processes, most notably in the activation of immune cells. Their significance in the pathophysiology of autoimmune diseases and other inflammatory conditions has positioned them as a prime target for therapeutic intervention. This technical guide provides a comprehensive review of CRAC channel inhibitors, with a particular focus on the promising compound 5J-4. We delve into the molecular mechanisms of CRAC channel activation, the mode of action of its inhibitors, and present a comparative analysis of the quantitative data for this compound and other well-characterized inhibitors such as GSK-7975A and BTP2. Furthermore, this guide offers detailed experimental protocols for the evaluation of CRAC channel inhibitors and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.

The CRAC Channel Signaling Pathway

The activation of CRAC channels is a sophisticated process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). This process is primarily mediated by two key protein families: the stromal interaction molecules (STIMs), which act as ER Ca²⁺ sensors, and the Orai proteins, which form the pore of the CRAC channel in the plasma membrane.[1]

Upon depletion of ER Ca²⁺ stores, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions.[1] There, they directly interact with and activate Orai1 channels, leading to a sustained influx of extracellular Ca²⁺ into the cell.[1] This elevation in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events, including the activation of the transcription factor Nuclear Factor of Activated T-cells (NFAT).[2] NFAT then translocates to the nucleus and promotes the expression of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for T-cell activation and proliferation.[2]

CRAC Channel Inhibitors: Mechanisms of Action

CRAC channel inhibitors are a class of small molecules designed to block the influx of Ca²⁺ through Orai channels. These inhibitors can act through various mechanisms, including direct pore blockade or allosteric modulation of the channel, thereby preventing the sustained Ca²⁺ signaling required for immune cell activation.[1]

This compound is a notable CRAC channel blocker that has demonstrated anti-inflammatory properties.[3] It effectively inhibits store-operated calcium entry (SOCE) in various cell types, including HeLa cells and Th17 cells.[3] By blocking this crucial Ca²⁺ influx, this compound can ameliorate symptoms in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[3] This is achieved by reducing the infiltration of mononuclear cells into the central nervous system.[3]

Other well-characterized CRAC channel inhibitors include:

-

GSK-7975A: A potent and selective CRAC channel inhibitor that acts as an allosteric blocker of the Orai pore.[4][5] Its inhibitory action is influenced by the geometry of the channel's selectivity filter.[4] GSK-7975A does not interfere with STIM1 oligomerization or the interaction between STIM1 and Orai1.[5]

-

BTP2 (YM-58483): One of the first identified selective and potent inhibitors of CRAC channels.[6] It effectively blocks SOCE and subsequent Ca²⁺-dependent signaling pathways, leading to the inhibition of T-cell proliferation and cytokine production.[6][7] BTP2 has also been shown to inhibit TRPC3 and TRPC5 channels.[8]

Quantitative Data of CRAC Channel Inhibitors

The following tables summarize the available quantitative data for this compound and other prominent CRAC channel inhibitors. This data is essential for comparing their potency and selectivity.

Table 1: In Vitro Efficacy of CRAC Channel Inhibitors

| Compound | Assay Type | Cell Line | IC₅₀ | Reference(s) |

| This compound | IL-2 Production | Jurkat T cells | < 25 nM | [9] |

| GSK-7975A | I-CRAC | HEK293 (Orai1/STIM1) | ~4 µM | [5][10] |

| SOCE (Thapsigargin) | Mouse Pancreatic Acinar Cells | ~3.4 µM | [6] | |

| Cytokine Release (IL-5, IL-8, IL-13, TNFα) | Mast Cells | ~3 µM | [7] | |

| BTP2 (YM-58483) | SOCE (Thapsigargin) | Jurkat T cells | 10-100 nM | [1] |

| I-CRAC | Human T cells | ~10 nM | [1] | |

| SOCE | RBL-2H3 cells | 590 nM | ||

| T-cell Proliferation (MLR) | Human T cells | 330 nM | [6] | |

| Cytokine Release (IL-4, IL-5) | Murine Th2 T cell clone | ~100 nM | [7] |

Table 2: Selectivity Profile of CRAC Channel Inhibitors

| Compound | Off-Target Channel(s) | Potency | Reference(s) |

| GSK-7975A | TRPV6 | Potent Inhibition | [11] |

| L-type Ca²⁺ channels | No significant inhibition at 10 µM | [5] | |

| BTP2 (YM-58483) | TRPC3, TRPC5 | IC₅₀ ~0.3 µM | [12] |

| TRPV6 | No effect | [12] | |

| Voltage-gated Ca²⁺ channels | >30-fold more selective for SOCE | [3] |

Table 3: Pharmacokinetic and In Vivo Efficacy Data

| Compound | Animal Model | Dosing | Key Findings | Reference(s) |

| This compound | Mouse (EAE) | Not specified | Ameliorates symptoms, reduces CNS infiltration by mononuclear cells | [3] |

| GSK-7975A | Mouse (Acute Pancreatitis) | 28 mg/kg/h | Highly effective in reducing disease response | [6] |

| BTP2 (YM-58483) | Rat (Airway Eosinophilia) | 1-10 mg/kg, p.o. | Inhibits eosinophil infiltration and Th2 cytokine levels | [7] |

| Guinea Pig (Asthmatic Bronchoconstriction) | 30 mg/kg, p.o. | Significantly inhibits bronchoconstriction | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CRAC channel inhibitors.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol describes the use of the ratiometric Ca²⁺ indicator Fura-2 AM to measure changes in intracellular Ca²⁺ concentration following store depletion.

Materials:

-

Cultured cells (e.g., Jurkat T cells, HEK293 cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

DMSO

-

Ca²⁺-free buffer (e.g., Hank's Balanced Salt Solution without Ca²⁺)

-

CaCl₂

-

CRAC channel inhibitor of interest

-

Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate) and grow to near confluence.

-

Dye Loading: Prepare a loading solution containing Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in serum-free medium. Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

Washing: Wash the cells twice with Ca²⁺-free buffer to remove extracellular dye.

-

Baseline Measurement: Add Ca²⁺-free buffer to the cells and measure the baseline fluorescence ratio (F340/F380).

-

Store Depletion: Add thapsigargin (e.g., 1 µM) to the Ca²⁺-free buffer to passively deplete the ER Ca²⁺ stores.

-

Inhibitor Treatment: Add the CRAC channel inhibitor at various concentrations and incubate for the desired time.

-

SOCE Measurement: Initiate SOCE by adding CaCl₂ (e.g., 1-2 mM final concentration) to the wells. Immediately begin recording the fluorescence ratio over time.

-

Data Analysis: The change in the F340/F380 ratio upon Ca²⁺ addition represents SOCE. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.

Electrophysiological Measurement of I-CRAC

This protocol outlines the whole-cell patch-clamp technique to directly measure the CRAC current (I-CRAC).

Materials:

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Cell line expressing CRAC channels (e.g., RBL cells, or HEK293 cells overexpressing STIM1 and Orai1)

-

Extracellular (bath) solution (e.g., containing in mM: 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4)

-

Intracellular (pipette) solution (e.g., containing in mM: 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA, 10 HEPES, pH 7.2)

-

Thapsigargin or IP₃ for store depletion

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.

-

Store Depletion: Passively deplete ER Ca²⁺ stores by dialysis of the cell with the BAPTA-containing intracellular solution. Alternatively, include thapsigargin or IP₃ in the pipette solution.

-

I-CRAC Recording: Clamp the cell at a holding potential (e.g., 0 mV) and apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) at regular intervals to elicit and record I-CRAC.

-

Inhibitor Application: Perfuse the bath with the extracellular solution containing the CRAC channel inhibitor at the desired concentration.

-

Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application to determine the percentage of inhibition and calculate the IC₅₀.

NFAT Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter to quantify T-cell activation.

Materials:

-

Jurkat T cells stably transfected with an NFAT-luciferase reporter construct

-

Cell culture medium

-

Stimulating agents (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694), or anti-CD3/anti-CD28 antibodies)

-

CRAC channel inhibitor of interest

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the Jurkat-NFAT reporter cells in a 96-well plate.

-

Inhibitor Treatment: Add the CRAC channel inhibitor at various concentrations and pre-incubate for a suitable time.

-

Cell Stimulation: Stimulate the cells with PMA and ionomycin or with plate-bound anti-CD3 and soluble anti-CD28 antibodies to activate the T-cell receptor signaling pathway.

-

Incubation: Incubate the cells for 6-24 hours to allow for NFAT-driven luciferase expression.

-

Luminescence Measurement: Add the luciferase assay reagent to the wells and measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of luciferase activity for each inhibitor concentration and determine the IC₅₀ value.

Cytokine Release Assay (ELISA)

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the secretion of cytokines such as IL-2 and IFN-γ from activated T cells.

Materials:

-

Primary T cells or a T-cell line (e.g., Jurkat)

-

T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)

-

CRAC channel inhibitor of interest

-

Cytokine-specific ELISA kit (e.g., for human IL-2 or IFN-γ) containing:

-

Capture antibody-coated plate

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Recombinant cytokine standard

-

-

Microplate reader

Procedure:

-

T-cell Culture and Treatment: Culture T cells in the presence of various concentrations of the CRAC channel inhibitor.

-

Stimulation: Activate the T cells with appropriate stimuli for 24-48 hours to induce cytokine secretion.

-

Sample Collection: Centrifuge the cell cultures and collect the supernatants.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating to allow cytokine binding. c. Washing the plate. d. Adding the biotinylated detection antibody. e. Washing the plate. f. Adding streptavidin-HRP. g. Washing the plate. h. Adding TMB substrate and incubating for color development. i. Adding the stop solution.

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the samples. Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

CRAC channel inhibitors represent a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. Compounds like this compound, GSK-7975A, and BTP2 have demonstrated significant efficacy in preclinical models by effectively suppressing immune cell activation. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and application of these important therapeutic agents. Further investigation into the selectivity, pharmacokinetics, and pharmacodynamics of novel CRAC channel inhibitors will be crucial for their successful translation into the clinic.

References

- 1. researchgate.net [researchgate.net]

- 2. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 3. 5J 4 | Other Calcium Channels | Tocris Bioscience [tocris.com]

- 4. biorxiv.org [biorxiv.org]

- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. | BioWorld [bioworld.com]

- 10. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A functional link between store-operated and TRPC channels revealed by the 3,5-bis(trifluoromethyl)pyrazole derivative, BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5J-4 (CAS 827001-82-1): A Potent CRAC Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding 5J-4 (CAS 827001-82-1), a small molecule identified as a potent blocker of Calcium Release-Activated Calcium (CRAC) channels. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways.

Core Compound Information

| Property | Value | Source |